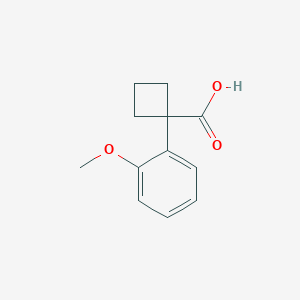

1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid

Description

1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid is a cyclobutane-based carboxylic acid derivative featuring a 2-methoxyphenyl substituent at the 1-position of the cyclobutane ring. This structural motif confers rigidity and stereochemical constraints, making it valuable in medicinal chemistry and peptide stapling applications . Cyclobutane derivatives are increasingly studied for their ability to enhance metabolic stability and binding affinity in drug candidates due to their restricted conformational flexibility.

Properties

IUPAC Name |

1-(2-methoxyphenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-15-10-6-3-2-5-9(10)12(11(13)14)7-4-8-12/h2-3,5-6H,4,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANXELKZLGBJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619769 | |

| Record name | 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74205-38-2 | |

| Record name | 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as 1-(2-methoxyphenyl)but-3-en-1-ol, followed by oxidation to introduce the carboxylic acid group. The cyclization can be achieved using a strong acid catalyst, such as sulfuric acid, under reflux conditions. The resulting cyclobutane derivative is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield the desired carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride for reducing the carboxylic acid group.

Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to construct complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The methoxyphenyl group may enhance the compound’s binding affinity to certain targets, while the cyclobutane ring provides structural rigidity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Key Observations :

- Aromatic Substitution: The 2-methoxyphenyl group in the target compound may enhance π-π stacking interactions in biological systems compared to non-aromatic analogs like 1-(Sec-butyl)cyclobutane-1-carboxylic acid (MW: 156.23) .

- Fluorination : 3,3-Difluoro derivatives (e.g., 3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid) introduce steric and electronic effects that can improve metabolic stability in drug candidates .

Physicochemical Properties

Physical state and solubility are influenced by substituent polarity and molecular weight:

Key Observations :

Peptide Stapling

Cyclobutane-bearing amino acids like (E/Z)-1-amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid (E7/Z7) are used in ring-closing metathesis (RCM) to stabilize α-helical peptides, enhancing proteolytic resistance and target binding .

Pharmaceutical Intermediates

- 1-(4-Methoxyphenyl)-3,3-dimethylcyclobutanecarboxylic acid (Reference Example C-15): Used in synthesizing trifluoromethoxy-containing drugs, highlighting the role of methoxy groups in modulating bioactivity .

- 3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid : Fluorinated analogs are prioritized in drug discovery for their improved pharmacokinetics .

Biological Activity

1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including its interaction with various biological targets, cytotoxicity, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 222.24 g/mol. The compound features a cyclobutane ring substituted with a methoxy group on the phenyl ring, which may influence its biological interactions and activity.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, studies on similar cyclobutane derivatives have shown promising results against Mycobacterium tuberculosis (Mtb). In one study, a series of compounds were screened for their ability to inhibit Mtb growth, with several analogs demonstrating minimum inhibitory concentrations (MICs) below 20 µM, indicating strong potential as anti-tuberculosis agents .

Cytotoxicity

Cytotoxicity assessments have been conducted on various derivatives of cyclobutane carboxylic acids. For example, certain analogs have shown selective cytotoxic effects against cancer cell lines such as A375 (human melanoma) and A549 (lung adenocarcinoma), with IC50 values ranging from 5.7 µM to below 10 µM . The presence of the methoxy group in this compound may enhance its interaction with cellular targets, potentially increasing its efficacy in cancer treatment.

The exact mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that similar compounds may interact with enzymes or receptors involved in inflammation and pain pathways. This interaction could position them as candidates for therapeutic applications in pain management and inflammatory diseases.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid | Methoxyethyl substituent | Potential anti-inflammatory properties |

| 3-Hydroxy-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid | Hydroxy group addition | Enhanced solubility; potential anticancer activity |

| 3-(Methoxymethyl)cyclobutane-1-carboxylic acid | Methoxymethyl substituent | Varies; potential antibacterial properties |

This table illustrates how variations in substituents can influence both chemical behavior and biological activity.

Case Studies

Several case studies highlight the therapeutic potential of cyclobutane derivatives:

- Anti-Tuberculosis Activity : A study screened numerous compounds against Mtb, identifying several cyclobutane derivatives with MICs < 20 µM. The most potent compounds were prioritized for further investigation based on their physicochemical properties and low cytotoxicity .

- Cytotoxicity Against Cancer Cell Lines : Another investigation focused on the cytotoxic effects of cyclobutane carboxylic acids against various cancer cell lines. Notably, derivatives demonstrated selective inhibition of cell proliferation, suggesting their potential use in cancer therapy .

Q & A

Q. What synthetic strategies are effective for preparing 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid?

Methodological Answer: A retrosynthetic approach is recommended. Start with cyclobutane ring formation via [2+2] cycloaddition or ring-closing metathesis, followed by functionalization of the aryl group. For example:

- Step 1 : Synthesize the cyclobutane core using photochemical [2+2] cycloaddition of substituted alkenes.

- Step 2 : Introduce the 2-methoxyphenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation.

- Step 3 : Oxidize the resulting intermediate to the carboxylic acid using KMnO₄ or Jones reagent .

Key challenges include steric hindrance during cyclobutane functionalization and regioselectivity in aryl group installation. Purity optimization may require column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?

Methodological Answer:

- 1H/13C NMR : Identify cyclobutane proton environments (δ ~2.5–4.0 ppm) and the methoxy group (δ ~3.8 ppm). Aromatic protons (2-methoxyphenyl) appear as a multiplet in δ 6.7–7.5 ppm .

- HPLC-MS : Confirm molecular weight ([M+H]+ expected at ~220.22 g/mol for C₁₂H₁₂O₄) and purity (>99% via reverse-phase HPLC with UV detection at 254 nm) .

- IR Spectroscopy : Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity assessments between NMR and HPLC data?

Methodological Answer: Discrepancies often arise from residual solvents (NMR) or UV-inactive impurities (HPLC). To reconcile:

- NMR : Integrate solvent peaks (e.g., DMSO at δ 2.5 ppm) and subtract their contribution. Use quantitative 13C NMR with relaxation agents for absolute purity .

- HPLC : Employ orthogonal methods (e.g., charged aerosol detection) to detect non-UV-active species. Cross-validate with mass spectrometry for impurity identification .

Q. What experimental design considerations are critical for optimizing cyclobutane ring stability under reaction conditions?

Methodological Answer: Cyclobutanes are strain-sensitive. Key factors:

- Temperature : Avoid prolonged heating >80°C to prevent ring-opening. Use microwave-assisted synthesis for controlled thermal exposure .

- Solvent : Polar aprotic solvents (e.g., DMF, THF) minimize acid-catalyzed degradation.

- Catalysts : Use Pd(PPh₃)₄ for coupling reactions to reduce side reactions. Monitor ring integrity via in-situ FTIR or Raman spectroscopy .

Q. How can researchers analyze the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC for carboxylic acid dehydration (to cyclobutene derivatives) or esterification .

- Light Sensitivity : Expose to UV light (254 nm) and track photodegradation products (e.g., methoxy group demethylation) using LC-MS .

- Solid-State Stability : Perform DSC/TGA to identify polymorphic transitions or decomposition above 160°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.